Pyrophosphoric acid

Beschreibung

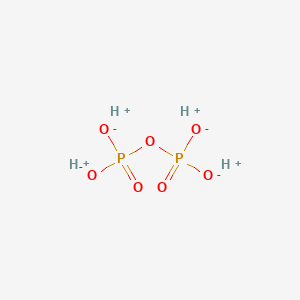

Structure

3D Structure

Eigenschaften

IUPAC Name |

phosphono dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075035 | |

| Record name | Diphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS], Solid | |

| Record name | Pyrophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2466-09-3, 33943-49-6, 14000-31-8 | |

| Record name | Pyrophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC289196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E862E7GRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | Pyrophosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Pyrophosphoric Acid from Orthophosphoric Acid: A Technical Guide for Laboratory Use

Abstract

This technical guide provides an in-depth overview of the laboratory-scale synthesis of pyrophosphoric acid (H₄P₂O₇) from orthophosphoric acid (H₃PO₄). The primary method detailed is the thermal dehydration of orthophosphoric acid to yield a polyphosphoric acid mixture, followed by the purification of this compound via crystallization. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields requiring high-purity this compound. It includes detailed experimental protocols, safety precautions, and methods for quantitative analysis.

Introduction

This compound, also known as diphosphoric acid, is a tetraprotic inorganic acid formed from the condensation of two molecules of orthophosphoric acid. It is a key intermediate in various biochemical and chemical processes. In the laboratory, its synthesis is crucial for applications in organic synthesis, where it acts as a catalyst and a phosphorylating agent.

The most common laboratory method for synthesizing this compound is the controlled heating of concentrated orthophosphoric acid. This process, however, does not yield pure this compound directly but results in an equilibrium mixture of orthophosphoric, pyrophosphoric, and higher polyphosphoric acids.[1] The concentration of this compound in this mixture is typically around 40%.[1] Consequently, a purification step, such as crystallization, is necessary to isolate this compound in a pure form.[1]

This guide provides a comprehensive procedure for both the initial thermal dehydration and the subsequent purification, along with methods for analyzing the product's composition.

Chemical Transformation and Experimental Workflow

The synthesis of this compound from orthophosphoric acid is a two-stage process: thermal dehydration followed by purification. The overall chemical equation for the formation of this compound is:

2 H₃PO₄ ⇌ H₄P₂O₇ + H₂O

This reaction is reversible, and the removal of water by heating drives the equilibrium towards the formation of this compound.

Figure 1: Chemical transformation of orthophosphoric acid to this compound.

The experimental workflow involves the preparation of the polyphosphoric acid mixture and its subsequent purification.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Thermal Dehydration of Orthophosphoric Acid

This protocol describes the preparation of a polyphosphoric acid mixture enriched in this compound.

Materials:

-

Concentrated orthophosphoric acid (85% H₃PO₄)

-

Heating mantle with a temperature controller

-

Round-bottom flask (borosilicate glass)

-

Stirring apparatus (magnetic stirrer and stir bar or overhead stirrer)

-

Condenser to allow water vapor to escape

Procedure:

-

Place a known quantity of 85% orthophosphoric acid into a round-bottom flask equipped with a stirring mechanism.

-

Set up the flask in a heating mantle and attach a condenser to the flask, ensuring the outlet is open to the atmosphere (or connected to a fume hood exhaust) to allow water vapor to escape.

-

Begin stirring the orthophosphoric acid.

-

Gradually heat the orthophosphoric acid to a temperature between 200°C and 260°C. Precise temperature control is crucial to prevent the formation of higher polyphosphoric acids, which occurs at temperatures above 300°C.[2]

-

Maintain this temperature for several hours with continuous stirring. The exact duration will depend on the desired composition of the mixture. A heating time of 2-3 hours is a reasonable starting point.

-

Turn off the heating and allow the viscous polyphosphoric acid mixture to cool to a safe handling temperature.

Expected Outcome: The resulting product is a viscous, colorless to light yellow liquid or a waxy solid, which is a mixture of orthophosphoric, pyrophosphoric, and other polyphosphoric acids.[2] The concentration of this compound is expected to be in the range of 40-50%.[1]

Part 2: Purification of this compound by Crystallization

This protocol is adapted from a patented method for producing high-purity crystalline this compound.

Materials:

-

Polyphosphoric acid mixture from Part 1

-

Crystallized this compound (for seeding)

-

A kneader or a robust stirring apparatus capable of handling viscous materials

-

Temperature-controlled water bath or heating/cooling jacket

Procedure:

-

Transfer the polyphosphoric acid mixture to the kneader.

-

If necessary, adjust the P₂O₅ concentration of the mixture to between 79% and 81% by weight. This can be achieved by adding a small amount of water or a more concentrated polyphosphoric acid.

-

Add 1% to 5% by weight of crystallized this compound as seed crystals to the mixture.

-

Begin kneading the mixture continuously while heating it to a temperature between 40°C and 50°C.

-

Once crystallization begins, cool the mixture to a temperature between 20°C and 35°C.

-

Continue kneading for a period of 0.5 to 3 hours from the start of crystallization, maintaining the temperature below 50°C to allow for the dissipation of the heat of crystallization.

-

The final product is a colorless, particulate, and pourable solid of pure, crystallized this compound with a purity of at least 95%.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis and analysis of this compound.

| Parameter | Value | Reference(s) |

| Thermal Dehydration | ||

| Starting Material | 85% Orthophosphoric Acid | |

| Temperature Range | 200 - 260°C | [2] |

| Optimal Temperature | ~250°C | [2] |

| Approximate Heating Time | Several hours (e.g., 2-3 hours) | |

| Product Composition | ||

| This compound | ~40% | [1] |

| Orthophosphoric Acid | Variable | [1] |

| Higher Polyphosphoric Acids | Variable | [1] |

Table 1: Reaction Conditions for Thermal Dehydration.

| Parameter | Value | Reference(s) |

| Crystallization | ||

| P₂O₅ Concentration | 79 - 81% by weight | |

| Seed Crystal Amount | 1 - 5% by weight | |

| Initial Heating Temperature | 40 - 50°C | |

| Crystallization Temperature | 20 - 35°C | |

| Kneading Time | 0.5 - 3 hours | |

| Final Product | ||

| Purity | ≥ 95% |

Table 2: Parameters for Purification by Crystallization.

| Compound | Typical ³¹P NMR Chemical Shift (ppm) |

| Orthophosphoric Acid (H₃PO₄) | 0 |

| This compound (H₄P₂O₇) | -13 (end groups of PPA chains) |

| Polyphosphoric Acids | -26 (middle groups of PPA chains) |

Table 3: ³¹P NMR Chemical Shifts for Analysis.

Safety Precautions

Handling concentrated phosphoric acid and this compound requires strict adherence to safety protocols due to their corrosive nature.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.

-

Ventilation: All procedures should be carried out in a well-ventilated chemical fume hood.

-

Heating: Use a heating mantle with a temperature controller to avoid localized overheating. Never heat a closed system.

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate or a commercial spill kit for acids.

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting; rinse mouth with water and seek immediate medical attention.

Conclusion

The synthesis of this compound from orthophosphoric acid is a feasible laboratory procedure that involves a controlled thermal dehydration followed by a meticulous crystallization process. By carefully controlling the reaction temperature and purification conditions, researchers can obtain high-purity this compound suitable for a variety of applications in chemical synthesis and analysis. The use of ³¹P NMR spectroscopy is recommended for the accurate determination of the product's composition. Adherence to strict safety measures is paramount throughout the entire process.

References

The Historical Significance of Pyrophosphoric Acid in the Evolution of Phosphorus Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context of pyrophosphoric acid, exploring its discovery, early synthesis, and foundational role in the development of phosphorus chemistry. The document provides a comprehensive overview of its properties, key historical experimental methodologies, and its influence on the synthesis of more complex phosphorus compounds.

Introduction: The Dawn of Condensed Phosphates

This compound, also known as diphosphoric acid, is a phosphorus oxoacid with the chemical formula H₄P₂O₇. It is the simplest of the polyphosphoric acids and is structurally an anhydride (B1165640) formed from the condensation of two molecules of orthophosphoric acid. Its discovery and characterization were pivotal moments in the history of chemistry, marking the beginning of the exploration of condensed phosphate (B84403) chemistry. This guide will illuminate the path from its initial discovery to its establishment as a key intermediate in phosphorus chemistry, providing valuable historical context for professionals in chemical and pharmaceutical research.

The Discovery of this compound

The initial discovery of this compound is credited to a "Mr. Clarke of Glasgow" in 1827.[1][2][3] His seminal experiment involved the intense heating of sodium phosphate salts to red heat. This process yielded a new substance, sodium pyrophosphate, which, upon acidification, produced this compound. It was also observed that this new acid could be readily converted back to phosphoric acid by the action of hot water, demonstrating a fundamental relationship between these phosphorus compounds.[1]

Early Synthesis and Characterization: A Developing Understanding

The decades following its discovery saw chemists grappling with the synthesis and isolation of pure this compound. Several methods were developed, each contributing to a deeper understanding of its chemical nature.

Thermal Dehydration of Orthophosphoric Acid

A common early method for preparing this compound was the thermal dehydration of orthophosphoric acid at temperatures around 225-250°C.[4] However, this method proved challenging for isolating the pure compound. The reaction does not stop cleanly at the this compound stage but proceeds to form a complex equilibrium mixture of orthophosphoric, pyrophosphoric, and higher polyphosphoric acids.[1] The concentration of this compound in such mixtures rarely exceeds 50%.[1]

Synthesis from Phosphate Salts

Reflecting its original discovery, a more reliable historical method involved the preparation of sodium pyrophosphate by heating sodium dihydrogen phosphate. The resulting sodium pyrophosphate could then be converted to this compound. Two primary approaches were used for this conversion:

-

Acidification: Treating a solution of sodium pyrophosphate with a strong acid, followed by purification, could yield this compound.[5]

-

Ion Exchange: A more advanced technique, developed later, involved passing an aqueous solution of sodium pyrophosphate through a cation-exchange resin to replace the sodium ions with hydrogen ions.[3][5]

Other Historical Preparative Methods

Other notable early methods for the synthesis of this compound include:

-

Reaction of Phosphoric Acid with Phosphoryl Chloride: This method involves the reaction: 5H₃PO₄ + POCl₃ → 3H₄P₂O₇ + 3HCl.[1]

-

Treatment of Lead Pyrophosphate with Hydrogen Sulfide (B99878): This precipitation method was also employed to generate the free acid.[1][6]

Physicochemical Properties: A Historical Perspective

The characterization of this compound's properties was a significant undertaking for 19th and early 20th-century chemists. The following tables summarize the key quantitative data that was historically established.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | H₄P₂O₇ |

| Molar Mass | 177.97 g/mol [1] |

| Appearance | Colorless, odorless, viscous liquid or crystalline solid[7] |

| Melting Point | Two polymorphs exist with melting points of 54.3 °C and 71.5 °C[1][6] |

| Solubility | Soluble in water, diethyl ether, and ethyl alcohol[1] |

Table 2: Comparison of Acid Dissociation Constants (pKa) of this compound and Orthophosphoric Acid

| Acid | pKa1 | pKa2 | pKa3 | pKa4 |

| This compound | 0.85 | 1.96 | 6.60 | 9.41[1][8] |

| Orthophosphoric Acid | 2.14 | 7.20 | 12.37[1] |

The stronger acidity of the first two protons of this compound compared to orthophosphoric acid is a key distinguishing feature, which early chemists would have observed through titration experiments.

Experimental Protocols of Historical Significance

While detailed, modern-style experimental protocols from the 19th century are scarce, it is possible to reconstruct the methodologies based on the available literature.

Protocol for the Synthesis of this compound via Thermal Dehydration of Orthophosphoric Acid

Objective: To prepare this compound through the thermal decomposition of orthophosphoric acid.

Methodology:

-

Concentrated orthophosphoric acid (85%) was placed in a suitable vessel, such as a porcelain or platinum crucible, capable of withstanding high temperatures.

-

The crucible was heated gradually to a temperature of approximately 225-250°C.[4] This was often achieved using a furnace or a sand bath to ensure even heating.

-

The heating was continued for several hours. During this time, water vapor would be observed evolving from the acid as condensation occurred.

-

The reaction was monitored, likely by observing the viscosity of the resulting liquid.

-

The resulting product was a viscous liquid containing a mixture of orthophosphoric, pyrophosphoric, and polyphosphoric acids.

-

Isolation of pure this compound from this mixture was historically challenging and often involved fractional crystallization, a difficult process for this hygroscopic and thermally unstable compound.[1]

Protocol for the Historical Synthesis of this compound from Sodium Phosphate

Objective: To prepare this compound following the principles of Mr. Clarke's original discovery.

Methodology:

-

Sodium dihydrogen phosphate (NaH₂PO₄) was placed in a crucible.

-

The crucible was heated to red heat. This high temperature drives the condensation reaction: 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O, followed by further reaction to form sodium pyrophosphate (Na₄P₂O₇).

-

After cooling, the resulting solid, sodium pyrophosphate, was dissolved in water.

-

A strong acid, such as sulfuric acid, was carefully added to the solution. This would precipitate sodium sulfate (B86663) and leave this compound in solution.

-

Alternatively, the sodium pyrophosphate could be reacted with a lead salt to precipitate lead pyrophosphate (Pb₂P₂O₇).

-

The lead pyrophosphate precipitate was then suspended in water, and hydrogen sulfide gas was bubbled through the suspension. This would precipitate lead sulfide (PbS), leaving a solution of this compound.[1][6]

-

The resulting solution would then be carefully concentrated to yield this compound.

Visualizing Historical Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key chemical transformations in the historical context of this compound chemistry.

Caption: Thermal dehydration of orthophosphoric acid.

Caption: Historical synthesis from sodium phosphate.

Caption: Hydrolysis of this compound.

Conclusion: A Cornerstone of Phosphorus Chemistry

The discovery and subsequent study of this compound in the 19th century were instrumental in expanding the field of inorganic chemistry. It served as the gateway to understanding the broader class of polyphosphoric acids and their complex equilibria. The challenges faced by early chemists in its synthesis and purification underscored the need for more advanced analytical and separation techniques. For modern researchers, understanding this historical context provides a deeper appreciation for the foundational principles of phosphorus chemistry and the evolution of synthetic methodologies that are still relevant in fields ranging from materials science to drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. collegedunia.com [collegedunia.com]

- 4. Page loading... [guidechem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Notes on this compound [unacademy.com]

- 7. testbook.com [testbook.com]

- 8. Pyrophosphate - Wikipedia [en.wikipedia.org]

Understanding the Hygroscopic Nature of Pyrophosphoric Acid in Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature of pyrophosphoric acid, a critical consideration for its storage and handling in research and development settings. Due to its extreme affinity for moisture, improper storage of this compound can lead to changes in its physical and chemical properties, potentially impacting experimental outcomes and product stability. This document outlines the fundamental principles of its hygroscopicity, presents illustrative quantitative data, details experimental protocols for its assessment, and provides a logical workflow for managing this challenging attribute.

The Hygroscopic Character of this compound

This compound (H₄P₂O₇) is a colorless, odorless, and viscous liquid or crystalline solid that is classified as extremely hygroscopic.[1] This means it readily absorbs moisture from the atmosphere. The presence of multiple hydroxyl (-OH) groups and the P-O-P bridge in its molecular structure facilitates the formation of extensive hydrogen-bonding networks with water molecules. This strong affinity for water can lead to the dilution of the acid and, upon extended exposure to moisture, hydrolysis back to orthophosphoric acid (H₃PO₄).

The absorption of atmospheric water can significantly alter the physical state of this compound. In its anhydrous form, it can exist as needle-like crystals.[1] However, upon absorbing moisture, it often transforms into a viscous, syrupy liquid or a glassy solid, which can complicate handling and accurate measurement.[1]

Quantitative Analysis of Hygroscopicity

| Relative Humidity (%) | Illustrative Water Uptake (% w/w) | Physical State Observation |

| 10 | 0.5 | Crystalline solid |

| 20 | 1.2 | Crystalline solid with slight surface dampness |

| 30 | 2.5 | Agglomeration of crystals |

| 40 | 5.0 | Formation of a thick slurry |

| 50 | 10.0 | Viscous liquid |

| 60 | 18.0 | Liquid |

| 70 | 25.0 | Liquid |

| 80 | 35.0 | Liquid |

| 90 | 50.0 | Liquid |

Note: This data is illustrative and not based on direct experimental results for this compound.

Experimental Protocol for Determining Hygroscopicity

A detailed experimental protocol is crucial for accurately quantifying the hygroscopic nature of a substance like this compound. Given its corrosive nature, special handling precautions and materials are necessary. The following is a generalized protocol based on the principles of Dynamic Vapor Sorption (DVS), a common technique for such measurements.

Objective: To determine the moisture sorption isotherm of this compound at a constant temperature.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer with a corrosion-resistant sample holder (e.g., glass or platinum)

-

High-purity this compound sample

-

Nitrogen gas (for drying)

-

Controlled humidity and temperature chamber

-

Analytical balance (integrated into the DVS instrument)

-

Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.

Methodology:

-

Sample Preparation:

-

Carefully transfer a small, accurately weighed amount (typically 5-10 mg) of this compound into the DVS sample pan under a dry, inert atmosphere (e.g., a glove box) to minimize initial water absorption.

-

-

Drying:

-

Place the sample pan into the DVS instrument.

-

Dry the sample in situ by passing a stream of dry nitrogen gas (0% relative humidity) over it at a controlled temperature (e.g., 25 °C) until a stable weight is achieved. This ensures a consistent starting point for the analysis.

-

-

Sorption Analysis:

-

The DVS instrument will then incrementally increase the relative humidity (RH) in the sample chamber in predefined steps (e.g., 10% RH increments from 0% to 90%).

-

At each RH step, the instrument will hold the humidity constant and monitor the sample's weight until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).

-

The weight gain at each RH step is recorded, corresponding to the amount of water absorbed by the sample.

-

-

Desorption Analysis (Optional but Recommended):

-

After reaching the maximum RH, the instrument can be programmed to decrease the RH in a stepwise manner back to 0%.

-

The weight loss at each step is recorded, providing data on the desorption of water from the sample. This can reveal information about the nature of the water-sample interaction.

-

-

Data Analysis:

-

The collected data is used to plot a moisture sorption isotherm, with the percentage weight change (water uptake) on the y-axis and the relative humidity on the x-axis.

-

Logical Workflow for Managing this compound Hygroscopicity

The following diagram illustrates a logical workflow for the assessment and management of the hygroscopic properties of this compound in a research or development setting.

Caption: Logical workflow for managing the hygroscopic nature of this compound.

Storage and Handling Recommendations

Given its extreme hygroscopicity and corrosive nature, strict storage and handling protocols are mandatory to maintain the integrity of this compound.

-

Containers: Store this compound in tightly sealed containers made of corrosion-resistant materials such as glass or high-density polyethylene.[1]

-

Environment: The storage environment should be cool, dry, and well-ventilated. To minimize moisture exposure, storage in a desiccator containing a suitable desiccant or in a controlled low-humidity environment is highly recommended.

-

Handling: Whenever possible, handle this compound in a controlled atmosphere, such as a glove box purged with an inert gas (e.g., nitrogen or argon). This will significantly reduce its exposure to atmospheric moisture. If a controlled atmosphere is not available, minimize the time the container is open to the ambient environment.

-

Dispensing: Use dry, clean equipment for dispensing the acid. Any residual moisture on spatulas, pipettes, or glassware can lead to localized dilution and changes in the acid's properties.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound to protect against its corrosive properties.

By understanding and carefully managing its hygroscopic nature, researchers and drug development professionals can ensure the quality, reliability, and safety of their work with this compound.

References

Initial investigations into pyrophosphoric acid as a phosphorylation agent.

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation is a fundamental biochemical process and a cornerstone of synthetic chemistry. The selection of an appropriate phosphorylating agent is paramount for successful outcomes. This technical guide delves into the initial investigations and foundational applications of pyrophosphoric acid (H₄P₂O₇) and its derivatives as phosphorylation agents. We explore its chemical properties, early synthetic applications, reaction mechanisms, and its role in prebiotic chemistry, contrasting it with modern biological pyrophosphorylation. This document provides structured data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Introduction to this compound

This compound, also known as diphosphoric acid, is an inorganic compound first identified in 1827.[1] It is an anhydride (B1165640) of phosphoric acid, formed by the condensation of two phosphoric acid molecules with the elimination of water.[1] Its potential as a phosphorylating agent was recognized early on, with the first reported use for phosphorylating high-molecular-weight alcohols in 1934.[2]

While it is a tetraprotic acid, its utility is often hampered by its tendency to exist in an equilibrium mixture with phosphoric and polyphosphoric acids when in solution.[1] In cold water, it readily hydrolyzes back to phosphoric acid, posing a significant challenge for its application in aqueous media.[1][3] Consequently, early investigations often employed derivatives or required harsh conditions, such as high temperatures or the use of catalysts, to achieve effective phosphorylation.[4]

Chemical Properties and Reactivity

This compound's reactivity as a phosphorylating agent is governed by its structure—a phosphoanhydride bond linking two phosphate (B84403) groups. This bond is the site of nucleophilic attack. However, in aqueous solutions, the molecule is generally less reactive than other agents and may require activation.[4] Lewis acid catalysts can coordinate to a phosphate group, rendering it more electrophilic and susceptible to attack by a nucleophile, such as a hydroxyl group on a substrate.[4] The primary substrates for this compound in early studies were alcohols and carbohydrates.[2][4]

Early Synthetic Applications & Data

Initial studies focused on the phosphorylation of simple organic molecules. The phosphorylation of carbohydrates and alcohols was a key area of investigation, often requiring protective groups to ensure regioselectivity.[2] More manageable pyrophosphate derivatives, such as tetrabenzylpyrophosphate, were developed to improve solubility and reactivity in organic solvents.[4]

Table 1: Performance of this compound Derivatives in Alcohol Phosphorylation

| Substrate | Phosphorylating Agent | Catalyst / Conditions | Product | Yield (%) | Reference |

| Primary and Secondary Alcohols | Tetrabenzylpyrophosphate | Ti(OtBu)₄ catalyst, Anhydrous DCM, Room Temp. | Phosphorylated Alcohols | 50 - 97% | [4] |

Experimental Protocols

The following are generalized protocols based on early methodologies for using this compound derivatives.

General Protocol for Phosphorylation of Alcohols

This protocol outlines a method using a pyrophosphate derivative, which is often more stable and soluble in organic solvents than this compound itself.[4]

Materials:

-

Alcohol substrate

-

Tetrabenzylpyrophosphate

-

Titanium(IV) tert-butoxide (Ti(OtBu)₄)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM.

-

Add the catalyst, Titanium(IV) tert-butoxide, to the solution.

-

Add tetrabenzylpyrophosphate to the reaction mixture.

-

Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the final product using column chromatography.[4]

Conceptual Protocol for Carbohydrate Phosphorylation

Direct phosphorylation of carbohydrates with agents like pyrophosphoric or polyphosphoric acid was an early method of choice for producing sugar phosphates.[2]

Materials:

-

Carbohydrate substrate (e.g., pentose, hexose)

-

Polyphosphoric acid (as a source of this compound)

-

Acidic solution for hydrolysis

Procedure:

-

The reaction can be performed on carbohydrates where all but one hydroxyl position is blocked by suitable protective groups.

-

Alternatively, for unblocked sugars, the reaction can target terminal C5 or C6 positions, as the resulting 5-phosphates of pentoses and 6-phosphates of hexoses are more stable at low pH.[2]

-

The carbohydrate is treated with polyphosphoric acid under controlled temperature conditions.

-

The resulting mixture of phosphorylated sugars is subjected to acidic hydrolysis. This step selectively cleaves less stable phosphate esters, enriching the desired terminal sugar phosphate.[2]

-

The final product is isolated and purified from the hydrolysis mixture.

Reaction Mechanisms and Workflows

Mechanism of Catalyzed Phosphorylation

The phosphorylation of an alcohol by a pyrophosphate derivative often requires activation by a Lewis acid catalyst. The catalyst enhances the electrophilicity of the phosphorus atom, facilitating the nucleophilic attack by the alcohol's hydroxyl group.

Caption: Catalyzed phosphorylation of an alcohol using a pyrophosphate derivative.

General Experimental Workflow

The workflow for a typical phosphorylation reaction involves preparation, monitoring, and purification stages to isolate the desired phosphorylated product.

Caption: A generalized workflow for a laboratory-scale phosphorylation reaction.

Biological Pyrophosphorylation: A Modern Perspective

While early chemical investigations focused on using this compound as a direct reagent, nature employs a more nuanced approach. Protein pyrophosphorylation is a post-translational modification where a second phosphate is added to an already phosphorylated serine residue.[5] This process does not use free this compound. Instead, it is mediated by inositol (B14025) pyrophosphates (e.g., 5PP-InsP₅, also known as IP₇) which act as the phosphoryl group donor.[6][7]

The mechanism is a two-step process:

-

Priming Phosphorylation: A protein kinase, often casein kinase 2 (CK2), first phosphorylates a serine residue using ATP.[8]

-

Pyrophosphorylation: An inositol pyrophosphate molecule then transfers its β-phosphate to the phosphoserine, resulting in a pyrophosphoserine residue.[8]

This biological pathway highlights a sophisticated regulatory mechanism distinct from the direct chemical phosphorylation methods explored in early research.

Caption: The two-step mechanism of biological protein pyrophosphorylation.

Conclusion

The initial investigations into this compound as a phosphorylating agent laid important groundwork in synthetic organic chemistry, particularly for the modification of alcohols and carbohydrates. The inherent instability and moderate reactivity of the free acid led to the development of more stable derivatives and catalyzed reaction systems. While these direct chemical applications have been refined over time, the discovery of biological pyrophosphorylation mediated by inositol pyrophosphates has unveiled a far more intricate and elegant role for the pyrophosphate moiety in cellular signaling and regulation. This guide provides a historical and mechanistic context that bridges the gap between early synthetic explorations and the complex biological pathways understood today.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Theoretical Models of Pyrophosphoric Acid's Molecular Structure and Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophosphoric acid (H₄P₂O₇), also known as diphosphoric acid, is a central molecule in numerous biochemical processes, serving as a key intermediate in energy metabolism and biosynthetic pathways.[1] Its reactivity, particularly its hydrolysis to orthophosphoric acid, is fundamental to the thermodynamics of many biological reactions, including DNA synthesis.[2][3] Understanding the molecular structure and reactivity of this compound from a theoretical standpoint is crucial for elucidating its role in these processes and for the rational design of therapeutic agents that target phosphate (B84403) metabolism.

This technical guide provides a comprehensive overview of the theoretical models used to describe the molecular structure and reactivity of this compound. It consolidates quantitative data from computational studies, details relevant experimental protocols, and visualizes key chemical processes.

Molecular Structure of this compound

The molecular structure of this compound consists of two phosphate groups linked by a bridging oxygen atom, with the chemical formula (HO)₂P(O)OP(O)(OH)₂.[1] Theoretical modeling, primarily through ab initio and Density Functional Theory (DFT) calculations, has been instrumental in determining its three-dimensional geometry and conformational landscape.

Conformational Analysis

This compound exhibits conformational flexibility due to rotation around the P-O-P bridge. Computational studies have explored various conformers to identify the most stable structures. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric effects. While a comprehensive set of all possible conformers and their relative energies is extensive, theoretical studies have identified key stable conformations.

Structural Parameters

Ab initio and DFT calculations provide detailed information on bond lengths and angles. These parameters are crucial for understanding the molecule's stability and reactivity. The P-O-P bridge angle is a particularly important feature, as it influences the molecule's flexibility and susceptibility to hydrolysis.

| Parameter | Description | Calculated Value (Representative) | Computational Method (Example) |

| Bond Lengths | |||

| r(P-O_bridging) | Length of the phosphorus-bridging oxygen bond | 1.62 Å | SCF/6-31G** |

| r(P=O) | Length of the phosphoryl double bond | 1.45 Å | DFT/B3LYP/6-311++G(d,p) |

| r(P-OH) | Length of the phosphorus-hydroxyl oxygen bond | 1.57 Å | DFT/B3LYP/6-311++G(d,p) |

| Bond Angles | |||

| ∠(P-O-P) | Angle of the bridging P-O-P linkage | 130-140° | SCF/3-21G* |

| ∠(O-P-O) | Angles within the phosphate tetrahedra | ~109.5° (with distortions) | DFT/B3LYP/6-311++G(d,p) |

Note: The specific values can vary depending on the computational method and basis set used. The values presented are representative examples from theoretical studies.

Reactivity of this compound

The reactivity of this compound is dominated by the hydrolysis of its P-O-P bond, a thermodynamically favorable process that releases a significant amount of energy.[1] Theoretical models have been pivotal in elucidating the mechanism and energetics of this crucial reaction.

Hydrolysis of this compound

The overall hydrolysis reaction is:

H₄P₂O₇ + H₂O → 2H₃PO₄

Computational studies have investigated this reaction in detail, including the role of water molecules and the nature of the transition state.

Ab initio calculations have been used to determine the heat of the hydrolysis reaction. These studies indicate that the hydrolysis of pyrophosphate is exothermic in the gas phase.[4]

| Parameter | Value (kcal/mol) | Computational Level |

| ΔE (SCF) | -7.39 | SCF/6-31G** |

| ΔE (with ZPE and correlation) | -3.83 | MBPT(2) |

| ΔH (estimated) | -3.38 |

ZPE: Zero-Point Energy

Theoretical studies suggest that the hydrolysis of pyrophosphate can proceed through a stepwise associative SN2 mechanism.[3] This involves the nucleophilic attack of a water molecule on one of the phosphorus atoms, leading to a pentacoordinate intermediate.

The following diagram illustrates a simplified theoretical pathway for the acid-catalyzed hydrolysis of this compound.

Acid-Base Properties

This compound is a tetraprotic acid, meaning it can donate four protons. Its dissociation constants (pKa values) have been determined experimentally and are important for understanding its charge state at different pH values.

| Dissociation Step | pKa Value |

| H₄P₂O₇ ⇌ [H₃P₂O₇]⁻ + H⁺ | 0.85 |

| [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺ | 1.96 |

| [H₂P₂O₇]²⁻ ⇌ [HP₂O₇]³⁻ + H⁺ | 6.60 |

| [HP₂O₇]³⁻ ⇌ [P₂O₇]⁴⁻ + H⁺ | 9.41 |

Experimental Protocols for Studying this compound

Theoretical models are complemented and validated by experimental data. Key techniques for studying the structure and reactivity of this compound include ³¹P NMR spectroscopy and isothermal titration calorimetry.

³¹P NMR Spectroscopy for Monitoring Hydrolysis

Objective: To monitor the hydrolysis of this compound to orthophosphoric acid in real-time.

Materials:

-

This compound solution of known concentration

-

Buffer solution (e.g., Tris-HCl) at the desired pH

-

D₂O for NMR lock

-

NMR tubes

-

NMR spectrometer equipped with a phosphorus probe

Procedure:

-

Prepare a solution of this compound in the chosen buffer containing a known percentage of D₂O.

-

Transfer the solution to an NMR tube.

-

Acquire an initial ³¹P NMR spectrum to identify the chemical shift of pyrophosphate.

-

Initiate the hydrolysis reaction, for example, by adjusting the temperature or adding a catalyst (e.g., pyrophosphatase).

-

Acquire a series of ³¹P NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to pyrophosphate and the newly formed orthophosphate.

-

Plot the concentration of pyrophosphate and orthophosphate as a function of time to determine the reaction kinetics.[5]

Isothermal Titration Calorimetry (ITC) for Enzymatic Hydrolysis

Objective: To determine the kinetic and thermodynamic parameters of pyrophosphatase-catalyzed hydrolysis of pyrophosphate.

Materials:

-

Inorganic pyrophosphatase enzyme

-

Pyrophosphate substrate solution

-

Buffer solution identical for both enzyme and substrate

-

Isothermal titration calorimeter

Procedure:

-

Prepare the enzyme solution in the reaction buffer and load it into the sample cell of the calorimeter.

-

Prepare the pyrophosphate substrate solution in the same buffer and load it into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of injections of the substrate into the enzyme solution.

-

The heat change associated with the enzymatic reaction is measured after each injection.

-

The raw data (heat rate versus time) is integrated to obtain the heat per injection.

-

The resulting data is fitted to an appropriate kinetic model (e.g., Michaelis-Menten) to determine the kinetic parameters (Kₘ, k_cat) and the enthalpy of the reaction (ΔH).[6][7]

Visualization of a Computational Workflow

The theoretical investigation of a molecule like this compound follows a structured workflow, from initial model building to the analysis of its properties.

Conclusion

Theoretical models provide invaluable insights into the molecular structure and reactivity of this compound. Through computational methods like ab initio calculations and DFT, we can obtain detailed structural parameters, understand conformational preferences, and elucidate complex reaction mechanisms such as hydrolysis. When combined with experimental techniques like ³¹P NMR and ITC, these theoretical models offer a powerful and comprehensive approach to understanding the fundamental chemistry of this vital biological molecule. This knowledge is essential for advancing our understanding of cellular metabolism and for the development of new therapeutic strategies.

References

- 1. cantera.org [cantera.org]

- 2. Computational Reactivity and Selectivity | TU Wien [tuwien.at]

- 3. Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Physical properties of pyrophosphoric acid, including melting point and solubility.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of pyrophosphoric acid (H₄P₂O₇), with a specific focus on its melting point and solubility. The information is curated for professionals in research and development who require precise data and methodological insights for laboratory and drug development applications.

Introduction to this compound

This compound, also known as diphosphoric acid, is an inorganic compound that can be understood as the anhydride (B1165640) formed from the condensation of two molecules of phosphoric acid.[1][2] It is a colorless, odorless, and highly hygroscopic substance, appearing as a viscous, syrupy liquid or as a crystalline solid.[1][2][3] Its ability to readily absorb moisture from the air necessitates careful handling and storage to maintain its anhydrous state.[1] In aqueous solutions, this compound undergoes hydrolysis, reverting to phosphoric acid.[3][4][5][6] This reaction is slow in cold water but accelerates significantly in hot water.[3][4]

Physical Properties

The physical characteristics of this compound are crucial for its application in various chemical syntheses and formulations. Key properties, including its polymorphic nature, are detailed below.

Anhydrous this compound is known to exist in two distinct crystalline polymorphs, each with a unique melting point.[3][4][6][7][8][9]

-

Metastable Form (Form I): This form has a melting point of 54.3 °C .[1][6][8][9]

-

Stable Form (Form II): This more stable polymorph melts at 71.5 °C .[1][2][3][4][6][7][8][9][10][11] The stable Form II can be obtained by heating Form I at approximately 50 °C for several hours in a sealed container.[8]

Some sources may also report a melting point of 61 °C , which could represent a mixture of the two polymorphs or a sample with some degree of hydration.[1][3][5][8][12]

This compound exhibits high solubility in water and various polar organic solvents.

-

Aqueous Solubility: It is extremely soluble and fully miscible with water.[1][3] The dissolution process is notably exothermic.[1] One study quantifies its solubility as 709 g/100 mL in water at 23 °C.[3][8][13]

-

Organic Solvent Solubility: It is soluble in polar organic solvents, including ethanol , diethyl ether , and dimethyl sulfoxide (B87167) (DMSO) .[1][2][3][4][5][7][8][11]

Quantitative Data Summary

The following tables provide a clear summary of the key quantitative physical properties of this compound for easy reference and comparison.

Table 1: Melting Point of this compound Polymorphs

| Crystalline Form | Melting Point (°C) |

| Metastable (Form I) | 54.3[1][6][8][9] |

| Stable (Form II) | 71.5[1][4][7][8][10] |

| Reported (Unspecified) | 61[1][3][5][12] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 709 g/100 mL[3][8][13] | 23 |

| Water | Miscible[1] | Not Specified |

| Ethanol | Soluble[1][3][7] | Not Specified |

| Diethyl Ether | Soluble[1][3][7] | Not Specified |

| DMSO | Soluble[3][8] | Not Specified |

Experimental Protocols

Accurate determination of the physical properties of this compound requires methodologies that account for its hygroscopic and hydrolytically unstable nature.

The melting point of this compound's polymorphs is typically determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Due to its highly hygroscopic nature, the crystalline sample must be prepared in a controlled, low-humidity environment (e.g., a glove box under an inert atmosphere).

-

Capillary Loading: A small amount of the finely powdered, anhydrous crystalline sample is packed into a thin-walled capillary tube. The tube is then sealed to prevent moisture absorption from the atmosphere during the experiment.

-

Instrumentation: The sealed capillary is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Melting Point Determination: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow. The distinct melting points of the two polymorphs (54.3 °C and 71.5 °C) can be observed and differentiated using this method.

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[14] For this compound, modifications are necessary to mitigate hydrolysis.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight container. The experiment should be conducted at a constant, controlled temperature (e.g., 23 °C).

-

Equilibration: The container is agitated (e.g., using a shaker or stirrer) for a predetermined period to allow the system to reach equilibrium. For this compound in water, this period must be carefully optimized. Prolonged equilibration times can lead to significant hydrolysis, which would yield inaccurate solubility data for the parent acid. Short time points (e.g., sampling every hour) are recommended to monitor the concentration profile.

-

Phase Separation: Once equilibrium is assumed to be reached, agitation is stopped, and the excess undissolved solid is allowed to settle. The saturated supernatant is then separated from the solid phase via centrifugation and/or filtration using a filter compatible with the solvent.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14] An HPLC method is advantageous as it can separate the parent this compound from its primary hydrolytic product, phosphoric acid, allowing for an accurate quantification of the former.[14]

-

Solid Phase Analysis: The remaining excess solid should be analyzed (e.g., using X-ray diffraction or differential scanning calorimetry) to confirm that no phase change or conversion to a hydrate (B1144303) has occurred during the experiment.[14]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound's aqueous solubility, highlighting critical control points.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound Formula - Preparative Methods and Properties [vedantu.com]

- 3. This compound | 2466-09-3 [amp.chemicalbook.com]

- 4. Notes on this compound [unacademy.com]

- 5. Pyrophosphoric_acid [chemeurope.com]

- 6. This compound | 2466-09-3 [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound Formula, Structure, Properties, Uses [pw.live]

- 11. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 12. This compound | H4O7P2 | CID 1023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [drugfuture.com]

- 14. researchgate.net [researchgate.net]

The reaction of pyrophosphoric acid with water and its hydrolysis products.

A Technical Guide to the Hydrolysis of Pyrophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the aqueous hydrolysis of this compound (H₄P₂O₇), a fundamental reaction with significant implications in various biochemical and pharmaceutical contexts. The guide covers the reaction's core principles, thermodynamics, kinetics, and detailed experimental protocols for its study.

Introduction: The Chemistry of the P-O-P Bond

This compound (PPi), also known as diphosphoric acid, is a tetraprotic inorganic acid formed by the condensation of two molecules of orthophosphoric acid (H₃PO₄)[1][2]. Its central feature is the phosphoanhydride bond (P-O-P), which is of paramount importance in bioenergetics, notably in the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and PPi.

The stability of this compound in aqueous solutions is transient. It readily undergoes hydrolysis, cleaving the P-O-P bond to yield two molecules of orthophosphoric acid (Pi)[1][2][3]. This reaction is not only thermodynamically favorable but also central to numerous biological processes, making a thorough understanding of its mechanism and kinetics essential for researchers.

Reaction: H₄P₂O₇ + H₂O ⇌ 2H₃PO₄[1][2]

In aqueous solution, this compound exists in equilibrium with phosphoric acid and other polyphosphoric acids[2][3].

Reaction Pathway and Thermodynamics

The hydrolysis of this compound is a thermodynamically favorable process, driven by the relief of electrostatic repulsion between the adjacent phosphorus centers and the greater resonance stabilization of the resulting orthophosphate products.

The reaction proceeds via the nucleophilic attack of a water molecule on one of the phosphorus atoms, leading to the cleavage of the P-O-P bond. This process is influenced by pH, as the protonation state of the pyrophosphate molecule affects its susceptibility to hydrolysis[4]. Protonation of the pyrophosphate accelerates the rate of hydrolysis significantly[4].

Quantitative Thermodynamic and Kinetic Data

The thermodynamic and kinetic parameters of PPi hydrolysis are highly dependent on conditions such as pH, temperature, and the presence of catalysts (e.g., metal ions or enzymes).

| Parameter | Value / Observation | Conditions | Reference |

| ΔG° (Standard Gibbs Free Energy) | ≈ -35 kJ/mol | For P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻ at 25°C | [1] |

| ΔH‡ (Enthalpy of Activation) | 33.9 kcal/mol | For spontaneous PPi⁴⁻ hydrolysis | [4] |

| TΔS‡ (Entropy of Activation Term) | -1.1 kcal/mol | For spontaneous PPi⁴⁻ hydrolysis | [4] |

| Rate Constant (k) for PPi⁴⁻ | ~1.2 x 10⁻¹³ s⁻¹ | Spontaneous hydrolysis at ambient temperature | [4] |

| Effect of Protonation | First protonation accelerates hydrolysis by ~560x. Second protonation by an additional ~100x. | Varies with pH | [4] |

| Effect of Metal Ions | Catalyze hydrolysis (e.g., Mg²⁺, Ca²⁺) by coordinating to the pyrophosphate bridge. | Presence of divalent cations | [1] |

| Effect of Temperature | Rate increases significantly with temperature. | 60-100°C range studied | [5] |

Experimental Protocols for Monitoring Hydrolysis

The study of pyrophosphate hydrolysis kinetics requires precise and reliable methods to differentiate and quantify the reactant (PPi) and the product (Pi) over time. Key methodologies include ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Ion Chromatography (IC).

General Experimental Workflow

A typical kinetic experiment involves incubating a pyrophosphate solution under controlled conditions and analyzing aliquots at set time intervals.

Protocol 1: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique for monitoring the hydrolysis of PPi in real-time. Since ³¹P has a natural abundance of 100%, it provides excellent sensitivity. Pyrophosphate and orthophosphate give distinct signals in the ³¹P NMR spectrum, allowing for direct quantification.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.

-

Sample Preparation:

-

Prepare a buffered solution using D₂O to provide a lock signal. The buffer should be chosen to maintain a constant pH throughout the experiment (e.g., Tris, HEPES).

-

Dissolve a known concentration of sodium pyrophosphate (Na₄P₂O₇) in the buffer.

-

If studying catalytic effects, add the catalyst (e.g., MgCl₂) to the desired concentration.

-

-

Data Acquisition:

-

Place the NMR tube containing the sample into the pre-heated spectrometer.

-

Acquire a series of ¹H-decoupled ³¹P NMR spectra at regular time intervals. Key acquisition parameters include a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate integration, and a sufficient number of scans for good signal-to-noise.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the distinct peaks corresponding to PPi (typically around -4 ppm) and Pi (typically around 5.6 ppm)[6].

-

The relative integrals of the peaks are proportional to the molar concentrations of the species[4].

-

Plot the concentration of PPi versus time. Fit the data to a first-order rate equation (ln[PPi] vs. time) to determine the rate constant (k)[4].

-

Protocol 2: Ion Chromatography (IC)

Ion chromatography is a highly sensitive method for separating and quantifying ionic species like pyrophosphate and phosphate (B84403).

-

Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column (e.g., IonPac AS11-HC), a suppressor, and a conductivity detector[7].

-

Sample Preparation and Hydrolysis:

-

Prepare a buffered aqueous solution of sodium pyrophosphate.

-

Incubate the solution in a temperature-controlled water bath.

-

At specified time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in cold eluent or by adjusting the pH to a range where the hydrolysis rate is negligible.

-

-

Chromatographic Analysis:

-

Inject the quenched sample into the IC system.

-

Perform a gradient elution using an appropriate eluent, such as potassium hydroxide (B78521) (KOH), to separate PPi and Pi[7]. A typical gradient might run from a low to a high concentration of KOH to effectively elute both species[7].

-

The conductivity detector will measure the concentration of the eluted ions after they pass through the suppressor.

-

-

Data Analysis:

-

Identify the peaks for Pi and PPi based on their retention times, determined by running standards.

-

Create a calibration curve for both Pi and PPi using standards of known concentrations.

-

Calculate the concentration of Pi and PPi in each aliquot based on the peak areas and the calibration curve.

-

Plot the concentration of PPi versus time and determine the rate constant as described for the NMR method.

-

Factors Influencing Hydrolysis

The rate of pyrophosphate hydrolysis is governed by several environmental and chemical factors. Understanding these relationships is crucial for predicting stability and designing experiments.

-

pH: The hydrolysis rate is significantly faster in acidic conditions compared to neutral or basic solutions[5]. This is due to the protonation of the phosphate groups, which facilitates nucleophilic attack by water[4].

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis[1][5].

-

Catalysts: The reaction is subject to catalysis. Inorganic pyrophosphatase enzymes can increase the reaction rate by many orders of magnitude[4]. Divalent metal ions such as Mg²⁺ and Ca²⁺ can also act as catalysts[1].

-

Concentration: In concentrated solutions, the equilibrium can shift towards the formation of this compound and other polyphosphates via dehydration. Dilution promotes the reverse reaction, hydrolysis[1].

References

- 1. grokipedia.com [grokipedia.com]

- 2. Notes on this compound [unacademy.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Organic Phosphate Ester Synthesis Using Pyrophosphoric Acid as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules, including pharmaceuticals, nucleotides, and phospholipids. Pyrophosphoric acid (H₄P₂O₇), and its more commonly used derivative, polyphosphoric acid (PPA), serve as effective catalysts and phosphorylating agents for the synthesis of organic phosphate (B84403) esters from alcohols and phenols. This document provides detailed application notes and experimental protocols for leveraging these reagents in organic synthesis.

This compound is the simplest of the polyphosphoric acids and acts as an anhydride (B1165640) of phosphoric acid.[1] Its reactivity in phosphorylation stems from the electrophilic nature of the phosphorus atoms, which are susceptible to nucleophilic attack by the hydroxyl groups of organic substrates.[2] In practice, commercially available polyphosphoric acid (PPA), a viscous liquid mixture of orthophosphoric acid, this compound, and higher polyphosphoric acids, is often used due to its ease of handling and potent dehydrating properties.[3][4]

Mechanism of Phosphorylation

The phosphorylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the phosphorus atoms of this compound. This results in the formation of a phosphate ester and a molecule of orthophosphoric acid. The reaction is typically conducted under anhydrous conditions and can be facilitated by heating.[5] In the case of polyphosphoric acid, the long chains of phosphate anhydrides provide multiple sites for reaction.[6]

The general mechanism can be visualized as follows:

Caption: General mechanism of alcohol phosphorylation by this compound.

Applications

The use of this compound and PPA as phosphorylating agents is applicable to a wide range of substrates, including:

-

Primary and Secondary Alcohols: Simple and complex alcohols can be efficiently phosphorylated to yield the corresponding monoalkyl phosphates.[7]

-

Long-Chain Fatty Alcohols: This method is particularly useful for the synthesis of amphiphilic phosphate esters used as surfactants and emulsifiers.[8]

-

Phenols: While requiring more forcing conditions, phenols can also be phosphorylated to aryl phosphates.

-

Nucleosides: Although other methods are more common, this compound can be used in the synthesis of nucleoside phosphates, which are fundamental building blocks of DNA and RNA.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of organic phosphate esters using polyphosphoric acid.

Table 1: Synthesis of Monoalkyl Phosphates using Polyphosphoric Acid

| Substrate | Molar Ratio (Alcohol:P₂O₅ in PPA) | Temperature (°C) | Time (h) | Monoalkyl Phosphate Content (%) | Conversion Rate (%) | Reference |

| N-Methyldiethanolamine fatty acid ester | 3.0:1.0 | 80 | 5.5 | 89.3 | 97.2 | [8] |

| Octanol | (See reference for mass ratio) | 115 | 8 | 98.6 (MAP Yield) | - | [9] |

| Dodecanol | (See reference for mass ratio) | 110 | - | >67 (monoester) | - | [10] |

| Lauryl Alcohol | (See reference for details) | 90 | 8 | High | - | [11] |

| Stearyl Alcohol | (See reference for details) | 80 | 12 | High | - | [11] |

Table 2: Product Distribution in the Alcoholysis of Polyphosphoric Acid

| Alcohol | Monoalkyl Phosphate (%) | Dialkyl Phosphate (%) | Orthophosphoric Acid (%) | Reference |

| Long-chain alcohols | Predominant Product | Not Observed | Present | [7] |

| Lauryl Alcohol | 20 (mole %) | - | 69 (mole %) | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Monoalkyl Phosphates using Polyphosphoric Acid

This protocol is a general guideline for the phosphorylation of a primary alcohol using commercially available polyphosphoric acid.

Materials:

-

Primary Alcohol (e.g., 1-Dodecanol)

-

Polyphosphoric Acid (PPA, 115% H₃PO₄ basis)

-

Deionized Water

-

Ice

-

Ethyl Acetate (B1210297) (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for monoalkyl phosphate synthesis.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol.

-

Addition of PPA: Slowly and carefully add polyphosphoric acid to the alcohol with stirring. An exothermic reaction may be observed. The molar ratio of alcohol to the P₂O₅ content in the PPA is typically in the range of 2.5-3.5:1.[12]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and 120°C) and stir for 2 to 12 hours.[8][13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice with vigorous stirring.[3] This will hydrolyze the remaining polyphosphoric acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[2]

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of High-Purity Mono-octyl Phosphate using a P₂O₅/H₃PO₄ Mixture

This protocol is adapted from a study aimed at producing high-purity mono-alkyl phosphate.[9]

Materials:

-

Phosphorus Pentoxide (P₂O₅)

-

85% Phosphoric Acid (H₃PO₄)

Procedure:

-

Reagent Preparation: Prepare the phosphorylating agent by mixing phosphorus pentoxide and 85% phosphoric acid. A specific mass ratio of P₂O₅:H₃PO₄:Octanol of 14.2:5.62:48.5 has been reported to give high yields of the monoester.[9]

-

Reaction: Combine the 1-octanol with the prepared phosphorylating agent in a reactor.

-

Reaction Conditions: Heat the mixture to 115°C and maintain this temperature for 8 hours with stirring.[9]

-

Workup and Purification: Follow the general workup and purification procedure described in Protocol 1. Under these optimized conditions, a mono-octyl phosphate yield of 98.6 wt% has been reported.[9]

Safety Precautions

-

This compound and polyphosphoric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction of PPA with water is highly exothermic. Always add the acid to ice/water slowly and with good stirring.

-

Phosphorus pentoxide is a powerful dehydrating agent and is highly reactive with water. Handle it in a dry environment.

Conclusion

This compound and polyphosphoric acid are valuable and versatile reagents for the synthesis of organic phosphate esters. By carefully controlling the reaction conditions, such as temperature, reaction time, and the ratio of reactants, it is possible to achieve high yields and selectivity for the desired monoalkyl phosphate products. The protocols provided herein offer a solid foundation for researchers to develop and optimize phosphorylation reactions for their specific substrates and applications.

References

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. researchgate.net [researchgate.net]

- 3. ccsenet.org [ccsenet.org]

- 4. CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate - Google Patents [patents.google.com]

- 5. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]

- 6. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]